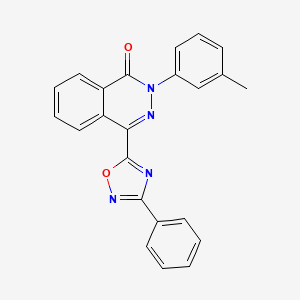

![molecular formula C7H13ClF3NO2 B3007934 3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride CAS No. 2418703-72-5](/img/structure/B3007934.png)

3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride" is a fluorinated beta-amino acid derivative, which is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the trifluoromethyl group can impart unique physical and chemical properties to the molecule, making it a valuable target for synthesis.

Synthesis Analysis

The asymmetric synthesis of related beta-amino acids has been demonstrated in the literature. For instance, an asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid was achieved through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, which is a biomimetic transamination process. This method provided high chemical yield and enantioselectivity and was practical for large-scale synthesis . Although this paper does not directly describe the synthesis of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride," the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, "3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride," was determined by single-crystal X-ray diffraction. This study revealed the E configuration of the C=N bond and the presence of electrostatic interactions and classical N-H...Cl hydrogen bonds stabilizing the salt form . These findings suggest that similar interactions and stabilizing forces could be present in the hydrochloride salt form of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid."

Chemical Reactions Analysis

The literature provides insights into the reactivity of similar compounds. For example, the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives has been studied . These reactions involve the resolution of racemic mixtures and the preparation of enantiomerically enriched amino acids. While the specific chemical reactions of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride" are not detailed, the general reactivity patterns of fluorinated amino acids and their derivatives can be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by the presence of the trifluoromethyl group, which can affect the molecule's acidity, lipophilicity, and metabolic stability. The synthesis of enantiomerically pure amino acids, such as those described in the literature, highlights the importance of chirality in determining the properties and potential biological activity of these compounds . The specific properties of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride" would likely be characterized by its solubility, melting point, and stability, which can be influenced by the fluorinated side chain and the hydrochloride salt form.

Scientific Research Applications

Synthesis of Bioactive Compounds

Melnykov et al. (2019) developed a method for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are promising scaffolds in the design of bioactive compounds. This involved condensation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters with 2,5-dimethoxytetrahydrofuran, followed by intramolecular cyclization. The synthesized compounds were confirmed using various spectroscopic methods (Melnykov et al., 2019).

Antibiotics and Antitumor Substances

Kinoshita and Umezawa (1960) conducted studies on antibiotics and related substances, synthesizing various unsaturated ketocarboxylic acids with potential antitumor properties. They achieved this through the Mannich reaction using levulinic acid, paraformaldehyde, and dimethylamine hydrochloride (Kinoshita & Umezawa, 1960).

Recognition of Hydrophilic Compounds

Sawada et al. (2000) discovered that self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring these from aqueous solutions to organic media. This finding has implications for selective compound recognition in various scientific applications (Sawada et al., 2000).

Peptide Coupling in Enzymatic Substrates

Brunel et al. (2005) illustrated the efficient and versatile use of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent. This was particularly useful for the synthesis of various substituted amino acid derivatives, showcasing the chemical's utility in enzymatic substrate synthesis (Brunel, Salmi, & Letourneux, 2005).

Derivatization Techniques in Analytical Chemistry

Ford et al. (2007) reported a technique for the rapid derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamide derivatives. This method was suggested as a sensitive alternative for acidification, extraction, and ex situ derivatization in environmental analytical chemistry (Ford, Burns, & Ferry, 2007).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mechanism of Action

Mode of Action

Similar compounds with dimethylamino groups are known to interact with their targets through various mechanisms .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-11(2)4-5(3-6(12)13)7(8,9)10;/h5H,3-4H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOMHIJQXAYMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)